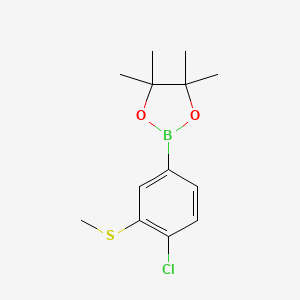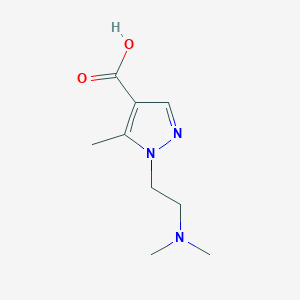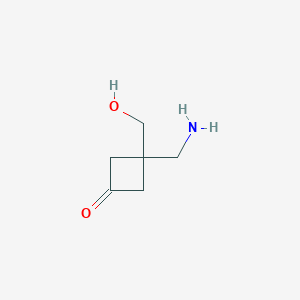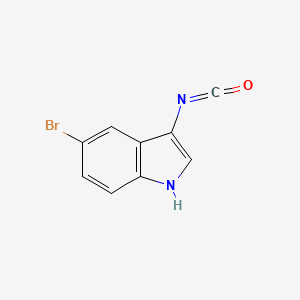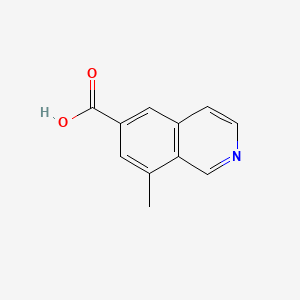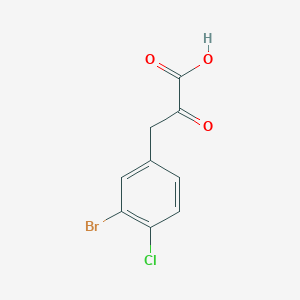![molecular formula C14H21NO2 B13568436 1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine](/img/structure/B13568436.png)
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.33 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group and a benzyl group substituted with ethyl and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethyl-2,5-dimethoxybenzyl chloride.
Cyclopropanation: The benzyl chloride is then subjected to cyclopropanation using a suitable cyclopropane precursor under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine can be compared with other similar compounds, such as:
1-[(4-Methyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine: This compound has a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-ol: The presence of a hydroxyl group instead of an amine group can significantly alter the compound’s reactivity and interactions.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
1-[(4-ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-4-10-7-13(17-3)11(8-12(10)16-2)9-14(15)5-6-14/h7-8H,4-6,9,15H2,1-3H3 |
InChI-Schlüssel |
VEILHGCZMSZLNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1OC)CC2(CC2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



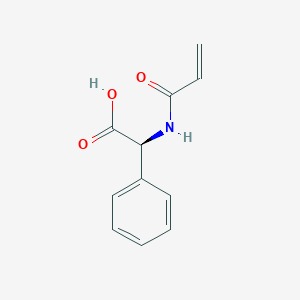
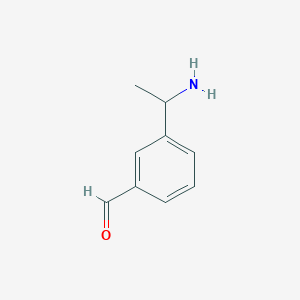
![1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13568371.png)


